molecular formula C19H25N3O5S B8369077 Benzamide, 5-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- CAS No. 122892-35-7

Benzamide, 5-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy-

Cat. No.: B8369077
CAS No.: 122892-35-7
M. Wt: 407.5 g/mol
InChI Key: LHUCRZKSSIXTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 5-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is a useful research compound. Its molecular formula is C19H25N3O5S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 5-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 5-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

122892-35-7

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C19H25N3O5S/c1-22(2)10-11-27-15-6-4-14(5-7-15)13-21-19(23)17-12-16(28(20,24)25)8-9-18(17)26-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)(H2,20,24,25)

InChI Key

LHUCRZKSSIXTFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled suspension of 14.3 g of 2-methoxy-5-sulfamoylbenzoic acid in 60 ml of tetrahydrofuran were successively added dropwise 6.25 g of triethylamine and 7.45 g of pivaloyl chloride with stirring. The mixture was stirred at the same temperature for 1 hour and then a solution of 10.0 g of 4-[2-(dimethylamino)ethoxy]-benzylamine in 40 ml of tetrahydrofuran was added dropwise with stirring. The mixture was stirred at room temperature for 14 hours and the solvent was evaporated. Hydrochloric acid (10%) was added to the residue and the aqueous solution was washed with ethyl acetate. The aqueous layer was made alkaline with potassium carbonate to give a precipitate, which was washed with water and ethyl acetate, of 16.6 g of colorless crystals. Recrystallization of the crystals from ethanol gave the title compound as colorless needles, m.p. 154°-155° C.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
7.45 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

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